Dipentylamine acetate

Catalog No.
S1902106
CAS No.
211676-91-4
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentylamine acetate

CAS Number

211676-91-4

Product Name

Dipentylamine acetate

IUPAC Name

acetic acid;N-pentylpentan-1-amine

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)

InChI Key

IPBJPAHGLXFUDS-UHFFFAOYSA-N

SMILES

CCCCCNCCCCC.CC(=O)O

Canonical SMILES

CCCCCNCCCCC.CC(=O)O

Ion-Pairing Reagent for HPLC/MS:

Dipentylamine acetate solution functions as an ion-pairing reagent in HPLC/MS [, ]. Ion-pairing is a technique used to improve the separation and detection of ionic compounds in HPLC. These compounds can sometimes interact poorly with the stationary phase of the HPLC column, leading to poor peak shapes and retention times. By adding an ion-pairing reagent like dipentylamine acetate, researchers can modify the charge of the analyte molecules, allowing for better interaction with the stationary phase and consequently, improved separation and detection by the mass spectrometer [, ].

Here's how it works: Dipentylamine (C10H23N) is a weak base, and acetic acid (CH3COOH) is a weak acid. When combined in solution, they form a dipolar ion pair (C10H23NH+ - CH3COO-). This ion pair can interact with ionic analytes in the sample, altering their overall charge and improving their separation behavior in HPLC [].

Dipentylamine acetate is an organic compound characterized by the presence of a dipentylamine moiety linked to an acetate group. Its chemical formula is C13H27NO2C_{13}H_{27}NO_2 and it is recognized for its role as a reagent in biochemical applications, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. The compound exhibits moderate solubility in water and is slightly denser than water, with vapors that are heavier than air, making it moderately toxic upon contact with skin or inhalation .

As an ion pair reagent, dipentylamine acetate interacts with target analytes in HPLC/MS. The exact mechanism depends on the specific analytes being analyzed. However, the general principle involves the ion pair forming a complex with the analyte, altering its retention time during chromatography and enhancing its detection in the mass spectrometer [].

  • Dipentylamine: May cause skin and eye irritation, and inhalation may be harmful [].
  • Acetic acid: Corrosive and can cause skin burns, eye damage, and respiratory irritation [].

Dipentylamine acetate can undergo various chemical transformations:

  • Oxidation: It can be oxidized to yield amides or nitriles when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The acetate group can be substituted with other functional groups, including halides or alkyl groups, under basic or acidic conditions.

The general reaction for the synthesis of dipentylamine acetate involves the reaction of dipentylamine with acetic acid:

 CH3 CH2 4 2NH+CH3COOH CH3 CH2 4 2NH CH3COOH\text{ CH}_3\text{ CH}_2\text{ }_4\text{ }_2\text{NH}+\text{CH}_3\text{COOH}\rightarrow \text{ CH}_3\text{ CH}_2\text{ }_4\text{ }_2\text{NH CH}_3\text{COOH}

Dipentylamine acetate has been noted for its biochemical properties, particularly as an ion pair reagent that enhances the separation of analytes in chromatographic techniques. Its mechanism of action involves binding to substrate molecules, which facilitates their reactions. This property makes it valuable in various laboratory experiments, contributing to its effectiveness as a catalyst in organic synthesis.

The synthesis of dipentylamine acetate typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions. In industrial settings, large-scale production utilizes reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The final product is purified through methods such as distillation or crystallization .

Dipentylamine acetate is widely used in:

  • Chromatography: As an ion pair reagent in HPLC and mass spectrometry, aiding in the separation and analysis of complex mixtures.
  • Organic Synthesis: It serves as a catalyst in various organic reactions due to its ability to facilitate substrate interactions.
  • Chemical Research: Utilized in laboratory settings for studying reaction mechanisms and properties of related compounds .

Studies on dipentylamine acetate often focus on its interactions within biochemical pathways and its effectiveness as a reagent in analytical chemistry. Its ability to influence the behavior of substrates during reactions is critical for optimizing experimental conditions in analytical applications. The compound's interactions can vary based on environmental factors such as temperature and pH.

Similar Compounds

  • Dipropylamine acetate
  • Dibutylamine acetate
  • Dihexylamine acetate

Uniqueness

Dipentylamine acetate stands out due to its specific molecular structure that optimizes ion pairing properties for high-performance liquid chromatography and mass spectrometry applications. Compared to similar compounds, it demonstrates enhanced versatility and effectiveness as a catalyst in organic synthesis. The unique chain length and branching of the pentyl groups contribute to its distinctive reactivity and solubility characteristics, differentiating it from other amine acetates.

Dates

Modify: 2023-08-16

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